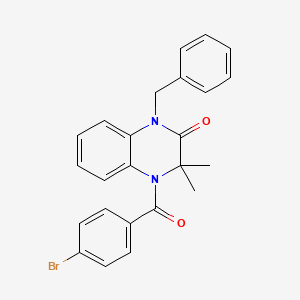
1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone, also known as BB-DQ, is a heterocyclic organic compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. BB-DQ belongs to the class of quinoxaline derivatives, which have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. In
作用機序
The mechanism of action of 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone is not fully understood, but studies have suggested that it may act by inducing apoptosis, or programmed cell death, in cancer cells. 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has also been shown to inhibit the activity of various enzymes involved in the growth and survival of cancer cells, including topoisomerase II and protein kinase C. In addition, 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been shown to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.
Biochemical and Physiological Effects:
1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone can induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity to normal cells. 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their enzymes. In addition, 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been shown to possess anti-inflammatory and antioxidant properties, which may have therapeutic implications for a variety of diseases.
実験室実験の利点と制限
The advantages of using 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone in lab experiments include its potent antitumor activity, broad-spectrum antimicrobial activity, and anti-inflammatory and antioxidant properties. However, there are also some limitations to using 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone in lab experiments, including its relatively low solubility in water and its potential toxicity to normal cells at high concentrations.
将来の方向性
There are several future directions for research on 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone. One area of interest is the development of new formulations of 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone that can improve its solubility and bioavailability, thereby increasing its therapeutic efficacy. Another area of interest is the identification of the molecular targets of 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone, which could lead to the development of new drugs that target these pathways. Finally, further studies are needed to evaluate the safety and efficacy of 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone in animal models and clinical trials, which could ultimately lead to its approval for use in humans.
合成法
The synthesis of 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone involves the reaction of 2,3-dimethylquinoxaline with benzyl bromide and 4-bromobenzoyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone as a white solid with a melting point of 205-207°C. The purity and yield of 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone can be improved by recrystallization from an appropriate solvent.
科学的研究の応用
1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been the subject of extensive scientific research due to its potential applications in the field of medicine. Studies have shown that 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. In addition, 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been shown to possess anti-inflammatory and antioxidant properties, which may have therapeutic implications for a variety of diseases.
特性
IUPAC Name |
1-benzyl-4-(4-bromobenzoyl)-3,3-dimethylquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O2/c1-24(2)23(29)26(16-17-8-4-3-5-9-17)20-10-6-7-11-21(20)27(24)22(28)18-12-14-19(25)15-13-18/h3-15H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPIPQVLXIHVPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Br)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chloro-4-fluorobenzyl)-N-[2-(3-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6050005.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(2-thienyl)propanamide](/img/structure/B6050014.png)
![[1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-piperidinyl]methanol](/img/structure/B6050022.png)
![1-(4-{[(2-adamantylmethyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6050024.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B6050028.png)
![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-(3-methoxypropyl)acetamide](/img/structure/B6050048.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-3-methyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B6050053.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(3-pyridinyloxy)propyl]-2-pyridinamine](/img/structure/B6050061.png)
![N-(3-methoxybenzyl)-3-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6050069.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-methoxypropanamide](/img/structure/B6050076.png)
![3-[2-(ethylthio)ethyl] 6-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6050081.png)
![4-(4-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6050090.png)
![2-butyl-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6050095.png)
![7-(2,3-dimethylcyclohexyl)-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6050105.png)